molecular formula C12H11NO3S2 B3006711 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-29-4

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-

Cat. No.: B3006711
CAS No.: 127378-29-4
M. Wt: 281.34
InChI Key: DGXJIOAPRQOTFP-YHYXMXQVSA-N
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Chemical Reactions Analysis

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .

Comparison with Similar Compounds

Similar compounds to 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- include other thiazolidinone derivatives such as:

  • 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-2-thioxo-
  • 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-
  • 4-Thiazolidinone, 5-[(4-chlorophenyl)methylene]-2-thioxo-

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities . The unique combination of the 3,5-dimethoxyphenyl group in 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- enhances its pharmacological properties, making it a promising candidate for further research .

Biological Activity

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- is a member of the thiazolidinone family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

  • IUPAC Name : (5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • Molecular Formula : C₁₂H₁₁N₁O₃S₂
  • CAS Number : 127378-29-4

The biological activity of 4-thiazolidinones is often attributed to their ability to interact with various cellular pathways:

  • DNA Damage and Apoptosis : Research indicates that thiazolidinone derivatives can induce DNA damage and trigger apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, which is critical for their anticancer effects.

Antimicrobial Activity

4-Thiazolidinone derivatives have shown significant antimicrobial properties. For instance:

  • In vitro studies demonstrate effectiveness against various bacterial strains such as Bacillus subtilis and Candida albicans, with IC50 values indicating potent activity .
CompoundTarget OrganismIC50 (µg/mL)
3bB. subtilis4.25 ± 0.36
4lC. albicans1.38 ± 0.04

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • In studies involving human cancer cell lines (e.g., K-562 for leukemia and NCI-H292 for lung cancer), notable cytotoxic effects were observed with low IC50 values .
  • The mechanism often involves ROS generation leading to oxidative stress, which is a common pathway for inducing apoptosis in cancer cells.
Cell LineIC50 (µM)
K-5624.25
NCI-H2921.38

Anti-inflammatory and Antioxidant Properties

The compound's ability to modulate inflammatory responses has also been documented:

  • Studies suggest that it can reduce oxidative stress markers in various cell types, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of several thiazolidinone derivatives on the A549 lung cancer cell line, revealing a dose-dependent decrease in metabolic activity at concentrations ranging from 10 nM to 100 µM. This study highlighted the compound's potential as an anticancer agent through ROS-dependent mechanisms .
  • Antimicrobial Assessment : Another investigation synthesized a series of thiazolidinones and evaluated their antimicrobial activities against multiple pathogens, confirming significant efficacy against both gram-positive and gram-negative bacteria .

Properties

IUPAC Name

(5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXJIOAPRQOTFP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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